6-bromo-2-naphthyl 3,4-dimethoxybenzoate
Description
6-Bromo-2-naphthyl 3,4-dimethoxybenzoate is an aromatic ester comprising a naphthyl backbone substituted with a bromine atom at the 6-position and esterified with 3,4-dimethoxybenzoic acid. The structural features of this compound—including the electron-donating methoxy groups, electron-withdrawing bromine, and extended aromatic system—impart unique physicochemical properties. Such compounds are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl) 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-17-8-5-14(11-18(17)23-2)19(21)24-16-7-4-12-9-15(20)6-3-13(12)10-16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQITOUBWMOGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-naphthyl 3,4-dimethoxybenzoate typically involves the esterification of 6-bromo-2-naphthol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-naphthyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The naphthyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted naphthyl derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 6-bromo-2-naphthyl 3,4-dimethoxybenzyl alcohol.
Scientific Research Applications
6-bromo-2-naphthyl 3,4-dimethoxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 6-bromo-2-naphthyl 3,4-dimethoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Positional Isomers of Dimethoxybenzoates
Substituent positioning on the benzoate ring critically impacts solubility, electronic properties, and intermolecular interactions. highlights copper(II) dimethoxybenzoates with 2,3-, 3,5-, and 2,6-dimethoxy configurations:
Table 1: Properties of Copper(II) Dimethoxybenzoates
| Compound | Solubility (mol·dm⁻³) | Magnetic Moment Range (BM) |
|---|---|---|
| Cu(II) 3,5-dimethoxybenzoate | ~10⁻⁵ | 0.67–1.75 |
| Cu(II) 2,3-dimethoxybenzoate | ~10⁻⁴ | 0.47–1.47 |
| Cu(II) 2,6-dimethoxybenzoate | ~10⁻² | 0.46–1.47 |
- Solubility Trends : 3,5- < 2,3- < 2,6-. The higher solubility of 2,6-dimethoxybenzoate is attributed to reduced steric hindrance and balanced inductive effects. For 6-bromo-2-naphthyl 3,4-dimethoxybenzoate, the 3,4-methoxy groups may enhance solubility compared to 3,5-isomers but reduce it relative to 2,6-analogs due to closer proximity of substituents .
- Electronic Effects: Methoxy groups exert mesomeric (+M) and inductive (-I) effects.
Comparison with Bromo-Substituted Benzoate Derivatives
Bromine introduction modifies steric bulk, electronic density, and applications. describes methyl 6-amino-2-bromo-3-methoxybenzoate, where bromine at the 2-position and methoxy at the 3-position serve as a pharmaceutical intermediate. Key comparisons:
- Reactivity : Bromine at the 2-position (in ) may direct electrophilic substitution differently than at the 6-position in the naphthyl derivative. The latter’s bromine could hinder rotation or participate in halogen bonding .
- Applications : Brominated benzoates are pivotal in Suzuki coupling and nucleophilic substitution. The naphthyl group in this compound may expand utility in polymers or fluorescent materials, whereas ’s compound is tailored for drug synthesis .
Structural and Crystallographic Comparisons
Crystal structures of tryptamine 3,4-dimethoxybenzoate () reveal monoclinic packing (space group P2/c) with distinct conformations of the aminoethyl group. For this compound:
- Hydrogen Bonding : Methoxy oxygen atoms in 3,4-positions may participate in intermolecular H-bonding, similar to ’s compound, but bromine’s electronegativity could introduce additional dipole interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
